molecular formula C21H17FN6O2S B2916334 N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-88-0

N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2916334
CAS No.: 852374-88-0
M. Wt: 436.47
InChI Key: QVPDASDVXCNMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyridazine core substituted with a 3-fluorophenyl group at position 3 and a thioacetamide linker connected to a 3-acetamidophenyl moiety. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors involved in cancer and metabolic disorders .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)23-16-6-3-7-17(11-16)24-19(30)12-31-20-9-8-18-25-26-21(28(18)27-20)14-4-2-5-15(22)10-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPDASDVXCNMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that belongs to the class of triazole derivatives, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H14FN4O2S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a triazole ring fused with a pyridazine moiety, which is known to enhance its biological properties.

Antimicrobial Activity

Triazole derivatives, including the compound , have been reported to exhibit significant antimicrobial activity. A study on various triazolothiadiazole derivatives revealed that compounds with electron-withdrawing groups (such as fluorine) at specific positions exhibited enhanced antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus .

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.125–8 μg/mL against various strains, indicating potent antimicrobial efficacy .

Anticancer Properties

Research indicates that triazole derivatives can also possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that certain triazole-based compounds can inhibit topoisomerase IV and DNA gyrase, which are essential for bacterial and cancer cell survival .

Structure-Activity Relationship (SAR)

The SAR studies of triazole compounds highlight the influence of substituent groups on biological activity. The introduction of fluorophenyl and nitrophenyl moieties has been associated with increased antimicrobial potency. Specifically:

  • Electron-Withdrawing Groups : Enhance antibacterial activity.
  • Electron-Donating Groups : May reduce efficacy .

Study 1: Antimicrobial Evaluation

In a comparative study of various triazolothiadiazole derivatives, the compound exhibited moderate to good antibacterial and antifungal activities. The disc diffusion method was employed to assess efficacy against E. coli and Rhizoctonia solani, showing promising results that warrant further investigation .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of similar triazole derivatives. The study found that certain compounds significantly inhibited tumor cell growth in vitro, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural and functional differences between the target compound and its closest analogs:

Compound Name Core Structure Substituents Biological Activity Reference
N-(3-acetamidophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (Target Compound) Triazolopyridazine - 3-Fluorophenyl (position 3)
- 3-Acetamidophenyl (via thioacetamide linker)
Not explicitly reported; inferred to target Lin28 or similar pathways based on analogs
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Triazolopyridazine - 3-Methyl (position 3)
- 3-Methylphenyl (via acetamide linker)
Lin28 inhibitor; rescues let-7 miRNA function, reduces tumorsphere formation in cancer
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide (CAS 852373-17-2) Triazolopyridazine - 4-Chlorophenyl (position 3)
- 2-Fluorophenyl (via thioacetamide linker)
Structural analog; no explicit activity data provided
N-(4-Phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 24) Triazinoindole - 5-Methylindole (position 5)
- 4-Phenoxyphenyl (via thioacetamide linker)
Hit compound in protein interaction studies; purity ≥95%

Key Structural and Functional Differences

Core Heterocycle: The target compound and Lin28-1632 share the triazolopyridazine core, whereas analogs like Compound 24 () use a triazinoindole scaffold. Substituent position (e.g., 3-fluorophenyl vs. 4-chlorophenyl in CAS 852373-17-2) influences target selectivity. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets .

Biological Activity: Lin28-1632 inhibits Lin28/let-7 interaction, promoting differentiation in embryonic stem cells (ESCs) and reducing cancer stem cell (CSC) viability . The target compound’s 3-fluorophenyl group may similarly disrupt protein-RNA interactions but with altered potency. Triazinoindole-based compounds () lack explicit mechanistic data but are prioritized for hit identification due to high purity (>95%) and synthetic accessibility .

Synthetic Feasibility :

  • Lin28-1632 and CAS 852373-17-2 derivatives are commercially available (e.g., Maybridge, Enamine) , suggesting scalable synthesis. The target compound’s 3-acetamidophenyl group may require specialized coupling reagents for optimal yield.

Research Implications

  • Targeted Therapy : The triazolopyridazine scaffold’s versatility supports development of inhibitors for Lin28, kinases, or epigenetic regulators. Fluorine or chlorine substituents can be tuned for improved pharmacokinetics .
  • Differentiation vs.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves three key steps:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with a fluorophenyl derivative under alkaline conditions to form the nitrobenzene intermediate. Use K₂CO₃ or NaOH as a base in DMF at 80–100°C for 6–12 hours .

Reduction : Convert the nitro group to an amine using iron powder in HCl/ethanol (1:1 v/v) at 60–70°C for 2–4 hours. Monitor completion via TLC .

Condensation : React the amine intermediate with a thioacetamide derivative using a condensing agent (e.g., EDC·HCl or DCC) in anhydrous DCM or THF under nitrogen. Stir at room temperature for 24–48 hours .
Optimization Tips :

  • Increase yields by purifying intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Use catalytic Pd/C for reduction as an alternative to iron powder for cleaner reactions .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Identify acetamide protons (δ 2.1–2.3 ppm) and aromatic/heterocyclic protons (δ 7.0–8.5 ppm). The triazolo-pyridazine core shows distinct splitting patterns .
  • IR Spectroscopy : Confirm thioether (C–S stretch at ~600–700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹; C=O at ~1650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. How can common synthesis impurities be identified and mitigated?

  • Methodological Answer : Common impurities include unreacted starting materials, over-reduced intermediates, and byproducts from incomplete condensation.
  • Identification : Use HPLC-MS to detect low-molecular-weight impurities (e.g., residual aniline derivatives).
  • Mitigation Strategies :
  • Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of amine to thioacetamide).
  • Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reactants .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can:
  • Map Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether for functionalization) .
  • Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE <3 eV suggests potential bioactivity) .
  • Simulate FTIR spectra to cross-validate experimental data, adjusting for solvent effects (e.g., PCM model for DMSO) .

Q. What strategies resolve low yields in triazolo-pyridazine core formation?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions.
  • Catalytic Cyclization : Use Pd(OAc)₂ (5 mol%) with formic acid as a CO surrogate in DMF at 120°C for 12 hours to promote reductive cyclization .
  • Acid-Mediated Cyclization : Replace POCl₃ with PCl₅ in toluene at reflux (110°C) to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 15–20% using controlled microwave irradiation (150°C, 300 W) .

Q. How to address contradictions between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Step 1 : Re-optimize computational parameters (e.g., solvent dielectric constant, basis set size) to match experimental conditions .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals misinterpreted in simulations.
  • Step 3 : Validate using solid-state IR to rule out solvent-induced peak shifts .

Q. What methodologies assess stability under varying pH and temperature?

  • Methodological Answer : Design accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use DSC/TGA to detect melting point shifts or decomposition .
  • Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.